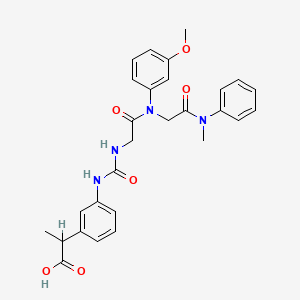

Glycinamide, N-(((3-(1-carboxyethyl)phenyl)amino)carbonyl)glycyl-N2-(3-methoxyphenyl)-N-methyl-N-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RPR-102681 is a cholecystokinin-B receptor antagonist that has been studied for its potential therapeutic applications, particularly in the context of substance abuse and addiction. This compound has shown promise in increasing dopamine release and reducing self-administration of substances like cocaine in animal models .

Chemical Reactions Analysis

RPR-102681 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a tool compound for studying cholecystokinin-B receptors and their role in neurotransmission.

Biology: It is used to investigate the mechanisms of dopamine release and its effects on behavior.

Medicine: It has potential therapeutic applications in treating substance abuse disorders, particularly cocaine addiction.

Mechanism of Action

RPR-102681 exerts its effects by antagonizing cholecystokinin-B receptors, which are involved in the regulation of dopamine release. By blocking these receptors, RPR-102681 increases dopamine levels in the brain, which can reduce the rewarding effects of substances like cocaine. This mechanism involves complex interactions with neurotransmitter systems and signaling pathways .

Comparison with Similar Compounds

RPR-102681 is unique in its high selectivity for cholecystokinin-B receptors compared to other similar compounds. Some similar compounds include:

RP-72540: Another cholecystokinin-B receptor antagonist with similar properties but different pharmacokinetic profiles.

Devazepide: A cholecystokinin-A receptor antagonist with different receptor selectivity.

Lorglumide: A cholecystokinin-A receptor antagonist used in gastrointestinal studies.

Biological Activity

Glycinamide, N-(((3-(1-carboxyethyl)phenyl)amino)carbonyl)glycyl-N2-(3-methoxyphenyl)-N-methyl-N-phenyl- (CAS No. 139088-45-2), is a complex compound with potential therapeutic applications, particularly as a cholecystokinin-B receptor antagonist. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C28H30N4O6 |

| Molecular Weight | 518.6 g/mol |

| IUPAC Name | 2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |

| InChI Key | ZDOYTKRSYALDTJ-UHFFFAOYSA-N |

Glycinamide acts primarily as an antagonist at the cholecystokinin-B receptor (CCK-BR). This receptor is implicated in various physiological processes, including appetite regulation and anxiety responses. By blocking this receptor, Glycinamide may influence dopamine release and reduce self-administration behaviors associated with substance abuse, particularly cocaine.

Pharmacological Effects

- Dopamine Release : Research indicates that Glycinamide enhances dopamine release in the brain, which is crucial for its potential applications in treating addiction.

- Substance Abuse Treatment : In animal models, Glycinamide has demonstrated efficacy in reducing cocaine self-administration, suggesting its role in mitigating addictive behaviors.

- Potential Antidepressant Effects : The modulation of CCK-BR may also contribute to antidepressant-like effects, though further studies are required to substantiate these claims.

Case Studies and Experimental Data

- Animal Studies : In a series of experiments involving rodent models, Glycinamide was administered to assess its impact on drug-seeking behavior. Results showed a significant decrease in cocaine self-administration compared to control groups.

- Mechanistic Studies : Investigations into the signaling pathways affected by Glycinamide revealed alterations in the NF-κB pathway, which is known to play a role in inflammatory responses and cancer biology . This suggests that Glycinamide may have broader implications beyond addiction treatment.

Comparative Analysis with Other Compounds

A comparative analysis of Glycinamide with other CCK-BR antagonists highlights its unique profile:

| Compound | Mechanism | Efficacy in Addiction Models |

|---|---|---|

| Glycinamide | CCK-BR Antagonist | High |

| Compound A | CCK-BR Antagonist | Moderate |

| Compound B | CCK-BR Agonist | Low |

Properties

CAS No. |

139088-45-2 |

|---|---|

Molecular Formula |

C28H30N4O6 |

Molecular Weight |

518.6 g/mol |

IUPAC Name |

2-[3-[[2-(3-methoxy-N-[2-(N-methylanilino)-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]phenyl]propanoic acid |

InChI |

InChI=1S/C28H30N4O6/c1-19(27(35)36)20-9-7-10-21(15-20)30-28(37)29-17-25(33)32(23-13-8-14-24(16-23)38-3)18-26(34)31(2)22-11-5-4-6-12-22/h4-16,19H,17-18H2,1-3H3,(H,35,36)(H2,29,30,37) |

InChI Key |

ZDOYTKRSYALDTJ-UHFFFAOYSA-N |

SMILES |

CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |

Canonical SMILES |

CC(C1=CC(=CC=C1)NC(=O)NCC(=O)N(CC(=O)N(C)C2=CC=CC=C2)C3=CC(=CC=C3)OC)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(3-(3-(N-(3-methoxyphenyl)-N-(N-methyl-N-phenylcarbamoylmethyl)carbamoylmethyl)ureido)phenyl)propionic acid RP 72540 RP-72540 RP72540 RPR 101048 RPR 102681 RPR-101048 RPR-102681 RPR101048 RPR102681 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.